molecular formula C11H14BrNO2 B8606161 4-(3-Bromo-4-methoxyphenyl)morpholine

4-(3-Bromo-4-methoxyphenyl)morpholine

Cat. No.: B8606161
M. Wt: 272.14 g/mol
InChI Key: STBQOXRUDYCLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

4-(3-bromo-4-methoxyphenyl)morpholine

InChI

InChI=1S/C11H14BrNO2/c1-14-11-3-2-9(8-10(11)12)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

STBQOXRUDYCLJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCOCC2)Br

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(3-Bromo-4-methoxyphenyl)morpholine
  • CAS No.: 886-48-6
  • Molecular Formula: C₁₁H₁₄BrNO₂
  • Molecular Weight : 272.14 g/mol
  • Key Features : A morpholine ring attached to a phenyl group substituted with bromine (3-position) and methoxy (4-position) groups.

Applications :
This compound is a versatile intermediate in medicinal chemistry, particularly in drug discovery for targeting enzymes or receptors where halogen and ether functionalities are critical. Its structural flexibility allows for modifications to enhance pharmacokinetic properties .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The table below summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Differences vs. Target Compound
This compound 886-48-6 C₁₁H₁₄BrNO₂ 272.14 g/mol 3-Br, 4-OCH₃, morpholine Reference compound
4-[(4-Bromo-3-methoxyphenyl)methyl]morpholine 1394291-37-2 C₁₂H₁₆BrNO₂ 286.17 g/mol 4-Br, 3-OCH₃, benzyl-morpholine Benzyl linker; substituent positional isomer
4-((3-Bromo-4-methoxyphenyl)sulfonyl)morpholine 358665-74-4 C₁₁H₁₄BrNO₄S 336.20 g/mol 3-Br, 4-OCH₃, sulfonyl Sulfonyl group enhances polarity and acidity
4-(3-Bromo-4-(trifluoromethyl)phenyl)morpholine 1774897-52-7 C₁₁H₁₁BrF₃NO 310.12 g/mol 3-Br, 4-CF₃, morpholine Trifluoromethyl (electron-withdrawing) group
4-(3-Bromo-4-methoxyphenyl)pyridine 191602-60-5 C₁₂H₁₀BrNO 264.12 g/mol 3-Br, 4-OCH₃, pyridine Morpholine replaced with pyridine ring

Electronic and Steric Effects

  • Substituent Position: The 3-bromo-4-methoxy configuration in the target compound creates distinct electronic effects: the methoxy group donates electrons via resonance, while bromine withdraws electrons inductively. This combination influences reactivity in cross-coupling reactions and binding to biological targets .
  • Functional Group Modifications: Sulfonyl Group (CAS 358665-74-4): Introduces strong electron-withdrawing effects, increasing acidity of adjacent protons and improving solubility in polar solvents. This modification is common in protease inhibitors . Trifluoromethyl Group (CAS 1774897-52-7): Enhances lipophilicity and metabolic stability, making it favorable in CNS-targeting drugs .

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